2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile
Description
2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile is a disubstituted naphthalene derivative featuring two nitrile-containing groups: a cyanomethyl (-CH₂CN) moiety at the 6-position and an acetonitrile (-CH₂CN) group at the 2-position. The naphthalene core provides a rigid aromatic framework, while the electron-withdrawing nitrile groups enhance its reactivity in nucleophilic additions, hydrolysis, and electrochemical transformations .
Properties
IUPAC Name |
2-[6-(cyanomethyl)naphthalen-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c15-7-5-11-1-3-13-10-12(6-8-16)2-4-14(13)9-11/h1-4,9-10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWVWBONNSEWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC#N)C=C1CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile typically involves the cyanomethylation of naphthalene derivatives. One common method is the reaction of 2-naphthylacetonitrile with formaldehyde and hydrogen cyanide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as iron(II) chloride can be used to facilitate the cyanomethylation reaction, and the process is often carried out under controlled temperature and pressure conditions to optimize the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted naphthalene derivatives .
Scientific Research Applications
2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile involves its interaction with molecular targets through its nitrile and naphthalene moieties. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, while the naphthalene ring can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with High Similarity Scores
lists compounds with structural similarity scores of 0.89–0.93, including dichlorophenylacetonitriles and chlorobenzonitriles. Key comparisons:
Table 1: Structural Comparison
| Compound | Core Structure | Substituents | Similarity Score |
|---|---|---|---|
| Target Compound | Naphthalene | 2-CH₂CN, 6-CH₂CN | — |
| 2-(2,6-Dichlorophenyl)acetonitrile | Phenyl | 2,6-Cl, CH₂CN | 0.93 |
| 3-Chloro-4-(cyanomethyl)benzonitrile | Phenyl | 3-Cl, 4-CH₂CN | 0.90 |
| 2-(6-Chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile | Pyridazine | 6-Cl, 3-methylphenyl, CH₂CN | — |
- Chlorine substituents in dichlorophenyl analogs enhance electron-withdrawing effects but reduce solubility in polar solvents compared to nitrile groups .
Nitrile Reactivity :
- The target compound’s nitrile groups can undergo hydrolysis to form amides or carboxylic acids, similar to acetonitrile derivatives . Electrochemical methods using acetonitrile as a solvent/reagent have been reported for analogous compounds, though yields are often low (1%–10%) due to competing hydrolysis or oligomerization .
- In contrast, S-alkylation reactions of 2-mercaptonicotinonitrile derivatives () with chloro-acetonitrile proceed efficiently in dimethylformamide, yielding thioether-linked nitriles. This suggests alternative synthetic routes for the target compound could optimize yields .
Physicochemical Properties :
- The naphthalene core imparts higher molecular weight and melting points compared to phenyl or pyridazine analogs. Nitrile groups reduce water solubility but enhance stability under acidic conditions .
Table 3: Physicochemical Comparison
| Compound | Molecular Weight | Water Solubility | Melting Point |
|---|---|---|---|
| Target Compound | ~260 g/mol | Low | >150°C (est.) |
| 2-(2,6-Dichlorophenyl)acetonitrile | ~200 g/mol | Very low | ~80°C |
| Nicotinonitrile analogs | ~350 g/mol | Moderate | ~120°C |
Biological Activity
2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H11N2
- Molecular Weight : 209.24 g/mol
This compound features a naphthalene ring substituted with a cyanomethyl group and an acetonitrile moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives related to this compound. The results showed significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Antimicrobial |
| 5a | 0.25 | Antimicrobial |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, suggesting potential as a therapeutic agent in cancer treatment. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells.
Anti-inflammatory Activity
Preliminary studies indicate that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory conditions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It might interact with receptors that regulate inflammation and immune responses.
Further detailed studies are required to elucidate the precise molecular pathways involved.
Case Studies and Research Findings
- Antimicrobial Evaluation : A comprehensive study on derivatives showed that compounds similar to this compound exhibited potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with significant reductions in biofilm formation compared to standard antibiotics .
- Anticancer Studies : Research involving various cancer cell lines revealed that this compound could significantly reduce cell viability at low concentrations, indicating its potential as a lead compound for further development in oncology.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
